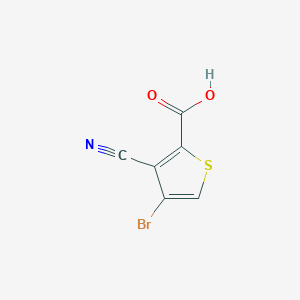
4-Bromo-3-cyanothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .
Synthesis Analysis
One of the most common methods for the synthesis of 4-bromo-2-cyanothiophene is the hydrobromination of 2-cyanothiophene . In this process, 2-cyanothiophene is treated with a solution of hydrobromic acid in water or a polar solvent, such as dichloromethane or acetonitrile .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-cyanothiophene-2-carboxylic acid is C6H2BrNO2S . The molecular weight is 233.07 .Chemical Reactions Analysis
4-Bromo-2-thiophenecarboxylic Acid can be used as an intermediate for the synthesis of N- (4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester . It can also have potency to act as a novel d-Amino Acid Oxidase (DAO) Inhibitors .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Applications De Recherche Scientifique
Reactions and Derivatives Synthesis
4-Bromo-3-cyanothiophene-2-carboxylic acid plays a crucial role in organic synthesis, offering pathways to create novel compounds and derivatives. The bromination of 2-cyanothiophene leads predominantly to 4-bromo derivatives, which are pivotal in synthesizing a variety of functional materials. This process illustrates the compound's utility in obtaining specific substitution patterns essential for further chemical transformations (Gol'dfarb et al., 1974).
Polymer Synthesis and Characterization
The compound serves as a starting material for synthesizing functionalized polyterthiophenes, highlighting its significance in the preparation of conductive polymers. For instance, terthiophene-3'-carboxylic acid, a derivative, has been polymerized and characterized for its electrochromic switching properties, demonstrating the potential of 4-Bromo-3-cyanothiophene-2-carboxylic acid derivatives in creating advanced materials for electronic applications (Lee et al., 2002).
Synthesis of Bromo-substituted Compounds
4-Bromo-3-cyanothiophene-2-carboxylic acid is integral to the regio- and chemoselective bromination of various substrates, enabling the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues. These compounds are valuable synthons in organic synthesis, underscoring the compound's role in generating key intermediates for pharmaceutical and material science research (Shirinian et al., 2012).
Solar Cell Performance Enhancement
Derivatives of 4-Bromo-3-cyanothiophene-2-carboxylic acid are used in the synthesis of conductive polymer dyes for solar cells. Research demonstrates that these dyes can significantly impact the charge-transfer processes and overall efficiency of photovoltaic cells, indicating the compound's utility in developing renewable energy technologies (Yoon et al., 2011).
Nanoparticles and Surface Functionalization
The compound's derivatives are also explored for their potential in surface functionalization of semiconductor and metal nanoparticles. Such applications are crucial for developing nanotechnology-based sensors, catalysts, and electronic devices, showcasing the broad utility of 4-Bromo-3-cyanothiophene-2-carboxylic acid in cutting-edge research (Querner et al., 2006).
Propriétés
IUPAC Name |
4-bromo-3-cyanothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKHJAUYBFGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyanothiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)
![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)


![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)
![3-Benzyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2715030.png)
![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)

![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)


![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)